2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester
Overview
Description
2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . . This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as an amino alcohol, with an esterifying agent . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce 4,5-dihydrooxazole derivatives .
Scientific Research Applications
2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the active site of the target protein . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester can be compared with other similar compounds, such as:
Oxazole-4-carboxylic acid: This compound has a similar oxazole ring but differs in the position and type of substituents.
2-Methyl-4,5-dihydrooxazole: This compound is a simpler analog with a methyl group instead of the ester group.
Oxazole-2-carboxylic acid: Another related compound with a carboxylic acid group at the 2-position of the oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-7(9)3-2-6-8-4-5-11-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRYAMUQLIEZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627457 | |
Record name | Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17612-21-4 | |
Record name | Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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